molecular formula C16H9ClF3NO3S B13838040 6-Chloro-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolinone

6-Chloro-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolinone

Cat. No.: B13838040
M. Wt: 387.8 g/mol
InChI Key: ZIPZNRBOPIIVFL-UHFFFAOYSA-N
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Description

6-Chloro-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolinone is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a quinolinone core, substituted with chloro, phenylsulfonyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolinone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of Substituents: The chloro, phenylsulfonyl, and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require specific reagents such as chlorinating agents, sulfonyl chlorides, and trifluoromethylating agents.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinolinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro, phenylsulfonyl, and trifluoromethyl positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, sulfonyl chlorides, trifluoromethylating agents.

Major Products

The major products formed from these reactions include various quinolinone derivatives with modified substituents, which can exhibit different chemical and physical properties.

Scientific Research Applications

6-Chloro-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolinone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-(phenylsulfonyl)-4-methyl-2(1H)-quinolinone
  • 6-Chloro-3-(phenylsulfonyl)-4-ethyl-2(1H)-quinolinone
  • 6-Chloro-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-pyridinone

Uniqueness

Compared to similar compounds, 6-Chloro-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolinone stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H9ClF3NO3S

Molecular Weight

387.8 g/mol

IUPAC Name

3-(benzenesulfonyl)-6-chloro-4-(trifluoromethyl)-1H-quinolin-2-one

InChI

InChI=1S/C16H9ClF3NO3S/c17-9-6-7-12-11(8-9)13(16(18,19)20)14(15(22)21-12)25(23,24)10-4-2-1-3-5-10/h1-8H,(H,21,22)

InChI Key

ZIPZNRBOPIIVFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C(F)(F)F

Origin of Product

United States

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